molecular formula C9H16N2O4 B2768118 N'-cyclopropyl-N-(2,2-dimethoxyethyl)ethanediamide CAS No. 920198-03-4

N'-cyclopropyl-N-(2,2-dimethoxyethyl)ethanediamide

Cat. No.: B2768118
CAS No.: 920198-03-4
M. Wt: 216.237
InChI Key: AYTYYXHNXPSESU-UHFFFAOYSA-N
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Description

N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide is a chemical compound with the molecular formula C9H16N2O4 and a molecular weight of 216.237. This compound is characterized by the presence of a cyclopropyl group and a dimethoxyethyl group attached to an oxamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide typically involves the reaction of cyclopropylamine with 2,2-dimethoxyacetaldehyde to form an intermediate, which is then reacted with oxalyl chloride to produce the final oxamide compound. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and dimethoxyethyl group contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide can be compared with other similar compounds, such as:

    N’-Cyclopropyl-N-(2,2-dimethoxyethyl)acetamide: Similar in structure but with an acetamide group instead of an oxamide group.

    N’-Cyclopropyl-N-(2,2-dimethoxyethyl)urea: Contains a urea group, which affects its chemical reactivity and biological activity.

    N’-Cyclopropyl-N-(2,2-dimethoxyethyl)carbamate: Features a carbamate group, leading to different chemical and biological properties.

Properties

IUPAC Name

N'-cyclopropyl-N-(2,2-dimethoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-14-7(15-2)5-10-8(12)9(13)11-6-3-4-6/h6-7H,3-5H2,1-2H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTYYXHNXPSESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1CC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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